molecular formula C16H21BrF2N4O2 B12232285 5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxypyrimidine

5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxypyrimidine

Cat. No.: B12232285
M. Wt: 419.26 g/mol
InChI Key: FFEFCQRESUJOCG-UHFFFAOYSA-N
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Description

5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxypyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in medicinal chemistry due to their biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxypyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The synthesis begins with the preparation of 4,4-difluoropiperidine.

    Coupling Reactions: The next step involves coupling the 4,4-difluoropiperidine with a suitable pyrimidine derivative.

    Bromination and Methoxylation: The final steps include the bromination of the pyrimidine ring and the introduction of the methoxy group. These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can further improve the yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxypyrimidine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxypyrimidine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired biological response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxypyrimidine apart from similar compounds is the presence of the 4,4-difluoropiperidine moiety. This unique structural feature can impart distinct biological and chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H21BrF2N4O2

Molecular Weight

419.26 g/mol

IUPAC Name

[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone

InChI

InChI=1S/C16H21BrF2N4O2/c1-25-13-12(17)10-20-15(21-13)23-6-2-11(3-7-23)14(24)22-8-4-16(18,19)5-9-22/h10-11H,2-9H2,1H3

InChI Key

FFEFCQRESUJOCG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1Br)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F

Origin of Product

United States

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